molecular formula C7H5ClF3NO2 B1452787 Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate CAS No. 77429-04-0

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Cat. No.: B1452787
CAS No.: 77429-04-0
M. Wt: 227.57 g/mol
InChI Key: QPMJENKZJUFOON-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is a useful research compound. Its molecular formula is C7H5ClF3NO2 and its molecular weight is 227.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJENKZJUFOON-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677510
Record name Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77429-04-0
Record name Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
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Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
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Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
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Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Reactant of Route 5
Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Reactant of Route 6
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Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

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